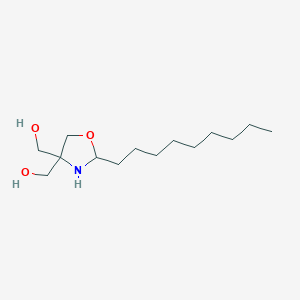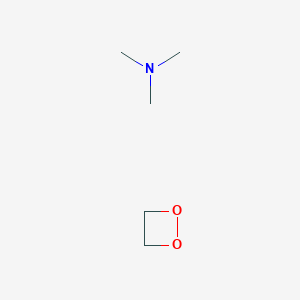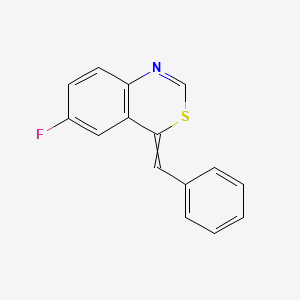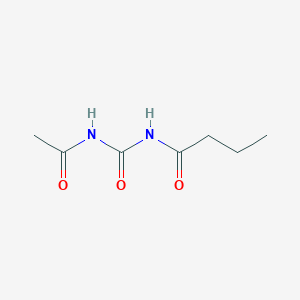![molecular formula C29H25N B12602672 4-[Tris(4-methylphenyl)methyl]benzonitrile CAS No. 651301-59-6](/img/structure/B12602672.png)
4-[Tris(4-methylphenyl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Tris(4-methylphenyl)methyl]benzonitrile is an organic compound with the molecular formula C29H25N It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with three 4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tris(4-methylphenyl)methyl]benzonitrile typically involves the reaction of benzonitrile with tris(4-methylphenyl)methanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzonitrile to form the desired product. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction can be carried out at elevated temperatures to increase the reaction rate and yield. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
4-[Tris(4-methylphenyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[Tris(4-methylphenyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and binding studies due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-[Tris(4-methylphenyl)methyl]benzonitrile exerts its effects is primarily through its interactions with molecular targets. The compound’s large, bulky structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
4-Methylbenzonitrile: Similar structure but with a single 4-methyl group.
Tris(4-methylphenyl)methanol: The alcohol precursor used in the synthesis of 4-[Tris(4-methylphenyl)methyl]benzonitrile.
Uniqueness
This compound is unique due to its large, bulky structure, which provides distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions, such as enzyme inhibition or receptor binding studies.
Propiedades
Número CAS |
651301-59-6 |
|---|---|
Fórmula molecular |
C29H25N |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
4-[tris(4-methylphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C29H25N/c1-21-4-12-25(13-5-21)29(26-14-6-22(2)7-15-26,27-16-8-23(3)9-17-27)28-18-10-24(20-30)11-19-28/h4-19H,1-3H3 |
Clave InChI |
SWKGKWJASZCZGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)


![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)

![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)

![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)

![(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B12602646.png)



